5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one
Description
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a six-membered aromatic ring with a ketone group at position 2, a methyl group at position 4, an acetyl group at position 5, and a 4-fluorophenylsulfanyl substituent at position 2. The acetyl and methyl groups may influence solubility and steric hindrance, which are key considerations in drug design and material science applications.
Properties
CAS No. |
918542-62-8 |
|---|---|
Molecular Formula |
C14H12FNO2S |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
5-acetyl-3-(4-fluorophenyl)sulfanyl-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C14H12FNO2S/c1-8-12(9(2)17)7-16-14(18)13(8)19-11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,16,18) |
InChI Key |
RAWYSHGIKTYKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1C(=O)C)SC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Sulfanyl Group: This can be done through a thiolation reaction, where a thiol group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for nucleophilic substitution; Lewis acids for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds similar to 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one may exhibit anticancer properties. For example, derivatives of pyridine have been studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms. Inhibitors targeting PARP have shown efficacy in cancer models, particularly those with BRCA mutations . The structural features of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one could be leveraged to develop new PARP inhibitors.
2. Enzyme Modulation
The compound's unique functional groups allow it to interact with various biological targets, potentially modulating enzyme activity. Studies have demonstrated that similar compounds can affect dopamine transporters, which are implicated in psychostimulant abuse . The fluorophenyl and sulfanyl groups may enhance binding affinity and selectivity towards specific receptors.
Organic Synthesis
1. Building Block for Complex Molecules
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one serves as a versatile intermediate in organic synthesis. It can facilitate the construction of more complex organic molecules through various chemical reactions such as nucleophilic substitutions and acylation reactions. Its ability to undergo further functionalization makes it valuable in developing new synthetic methodologies.
2. Development of New Materials
The compound's structural characteristics suggest potential applications in material science. Its electronic properties may allow it to be used in the development of novel materials with specific optical or electronic functionalities. This could include applications in organic electronics or photonic devices.
Data Table: Summary of Applications
Case Studies
Case Study 1: PARP Inhibition
A study focusing on tetrahydropyridophthlazinones demonstrated their effectiveness as PARP inhibitors, revealing that structural modifications can significantly enhance potency against cancer cell lines with BRCA mutations . This suggests that similar modifications on 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one could yield effective anticancer agents.
Case Study 2: Dopamine Transporter Inhibition
Research into bis(4-fluorophenyl)methyl sulfinyl compounds showed promising results as atypical dopamine transporter inhibitors, indicating their potential therapeutic applications in treating psychostimulant abuse disorders . The structural similarities with 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one warrant further investigation into its effects on dopamine transport mechanisms.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
The following comparison focuses on structural analogs containing fluorophenyl, sulfanyl, or heterocyclic motifs, as derived from the evidence provided.
Structural Features and Crystallography
Key Observations :
- Core Flexibility: Pyridinone and thiazole cores exhibit planarity, while quinazoline derivatives show flexibility in peripheral substituent orientations .
- Substituent Effects : The 4-fluorophenylsulfanyl group in the target compound likely enhances π-π stacking compared to nitrobenzyl or triazolyl groups in analogs .
- Hydrogen Bonding : Sulfanyl and acetyl groups in the target compound may participate in hydrogen-bonding networks similar to those observed in pyrimidine-acetamide dimers .
Physicochemical Properties
Biological Activity
5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
- Molecular Formula : C₁₉H₁₅FN₂O₂S
- Molecular Weight : 354.4 g/mol
- Structure : The compound features a pyridine ring substituted with an acetyl group and a fluorophenyl sulfanyl moiety, which may influence its biological activity.
Biological Activity Overview
The biological activity of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one has been explored in various studies, indicating its potential as an anti-cancer and anti-inflammatory agent.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound:
- In vitro Studies :
- Mechanism of Action :
Case Studies
Case Study 1: Antitumor Efficacy in A549 Cells
- Objective : To evaluate the cytotoxic effects of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one on A549 lung cancer cells.
- Methodology : Cell viability assays were conducted to determine IC₅₀ values.
- Results : The compound showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong antitumor potential.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 60 |
| 25 | 30 |
| 50 | 10 |
Case Study 2: Anti-inflammatory Properties
- Objective : To assess the anti-inflammatory effects of the compound in vitro.
- Methodology : Inflammatory markers were measured in treated cell cultures.
- Results : The compound reduced levels of pro-inflammatory cytokines significantly compared to control groups, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent advancements have highlighted the following findings regarding the biological activity of this compound:
- Docking Studies :
- Toxicity Profile :
Q & A
Basic: What experimental parameters are critical for optimizing the synthesis of 5-acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one?
Answer:
Key parameters include:
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfur-containing intermediates .
- Catalysts : Use of Pd/C or CuI for cross-coupling reactions to stabilize thioether bonds .
- Temperature control : Maintain 80–100°C to prevent decomposition of the acetyl group .
- Reagent stoichiometry : A 1.2:1 molar ratio of 4-fluorothiophenol to pyridinone precursor minimizes side reactions .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
A multi-technique approach is recommended:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
